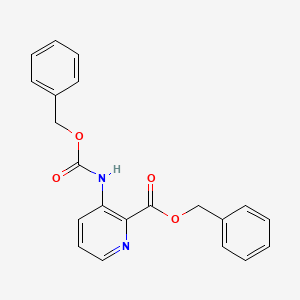

Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3-(phenylmethoxycarbonylamino)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4/c24-20(26-14-16-8-3-1-4-9-16)19-18(12-7-13-22-19)23-21(25)27-15-17-10-5-2-6-11-17/h1-13H,14-15H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZNKUHGIWQTLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C=CC=N2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682009 | |

| Record name | Benzyl 3-{[(benzyloxy)carbonyl]amino}pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228956-95-3 | |

| Record name | Phenylmethyl 3-[[(phenylmethoxy)carbonyl]amino]-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228956-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3-{[(benzyloxy)carbonyl]amino}pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound. This molecule, a derivative of picolinic acid, incorporates structural motifs common in medicinal chemistry and ligand design, making its precise characterization essential for research and development.[1][2] This document moves beyond a simple listing of analytical techniques, offering a rationale-driven approach from the perspective of a Senior Application Scientist. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction (SC-XRD). Each section details not only the experimental protocol but also the causal logic behind data interpretation, potential challenges, and how each piece of evidence contributes to the final, validated structural assignment. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing complex small molecules.

Introduction: The Compound in Context

This compound is a molecule of interest due to its picolinate scaffold, a privileged structure in medicinal chemistry known for its metal-chelating properties and diverse biological activities.[1][3][4] The molecule features a pyridine core (picolinate), an ester linkage to a benzyl group, and a carbamate-protected amino group at the 3-position. The benzyloxycarbonyl (Cbz or Z) group is a common protecting group in peptide synthesis and organic chemistry.[5][6]

The unequivocal confirmation of this structure is paramount. Synthetic routes, such as the acylation of 3-aminopicolinic acid followed by esterification, can potentially yield isomeric byproducts or incomplete reactions. For instance, acylation could occur at an alternative position if the starting materials are not pure, or side reactions involving the benzyl chloroformate reagent could lead to impurities.[6] Therefore, a rigorous analytical strategy is not merely procedural but essential for ensuring the material's identity, purity, and suitability for downstream applications.

Table 1: Chemical Identity and Predicted Properties

| Property | Value |

| Molecular Formula | C₂₁H₁₈N₂O₄ |

| Molecular Weight | 374.38 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=C(N=CC=C2)C(=O)OCC3=CC=CC=C3 |

| Appearance | Expected to be a white to off-white solid |

The Analytical Workflow: A Synergistic Approach

No single analytical technique can provide absolute structural proof with complete confidence. A robust elucidation strategy relies on the convergence of data from orthogonal methods. Each technique interrogates a different molecular property, and together, they form a self-validating system. The workflow below illustrates the logical progression from initial functional group and mass confirmation to the detailed atomic connectivity and, ultimately, the three-dimensional structure.

Caption: Integrated workflow for structure elucidation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D experiments provides a complete picture of atomic environments and their connectivity.

Rationale for NMR Choices:

-

¹H NMR: Provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative numbers (integration).

-

¹³C NMR: Reveals the number of unique carbon environments, identifying key functional groups like carbonyls and distinguishing between aromatic and aliphatic carbons.

-

2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the molecular puzzle. COSY identifies proton-proton couplings (H-C-C-H), HSQC correlates protons directly to the carbons they are attached to (¹JCH), and HMBC reveals long-range correlations between protons and carbons (²JCH, ³JCH), which is essential for connecting the different fragments of the molecule.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-4 (Picolinate) | ~8.3 | dd | 1H | Adjacent to N and electron-withdrawing ester. |

| H-5 (Picolinate) | ~7.4 | t | 1H | Coupled to H-4 and H-6. |

| H-6 (Picolinate) | ~8.5 | dd | 1H | Adjacent to ring nitrogen. |

| NH (Carbamate) | ~8.0 | s (br) | 1H | Broad signal, exchangeable with D₂O. |

| Ar-H (Ester Benzyl) | 7.35-7.45 | m | 5H | Phenyl protons of the benzyl ester. |

| Ar-H (Cbz Benzyl) | 7.30-7.40 | m | 5H | Phenyl protons of the Cbz group. |

| CH₂ (Ester Benzyl) | ~5.4 | s | 2H | Benzylic protons adjacent to ester oxygen.[7] |

| CH₂ (Cbz Benzyl) | ~5.2 | s | 2H | Benzylic protons adjacent to carbamate oxygen. |

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Rationale |

| C=O (Ester) | ~165 | Typical chemical shift for an aromatic ester carbonyl.[8] |

| C=O (Carbamate) | ~153 | Typical chemical shift for a carbamate carbonyl. |

| C-2 (Picolinate) | ~148 | Carbon bearing the ester group. |

| C-6 (Picolinate) | ~150 | Carbon adjacent to ring nitrogen. |

| C-3 (Picolinate) | ~140 | Carbon bearing the amino group. |

| Ar-C (Quaternary) | 135-136 | Quaternary carbons of the two benzyl groups. |

| Ar-CH | 127-129 | Aromatic CH carbons from both benzyl rings and picolinate ring. |

| CH₂ (Ester Benzyl) | ~67 | Benzylic carbon of the ester.[7] |

| CH₂ (Cbz Benzyl) | ~68 | Benzylic carbon of the carbamate. |

Confirming Connectivity with 2D NMR: The final proof of the substitution pattern comes from HMBC. Key correlations would be expected between:

-

The ester CH₂ protons (~5.4 ppm) and the ester carbonyl carbon (~165 ppm) and the picolinate C-2 carbon (~148 ppm) .

-

The picolinate H-4 proton (~8.3 ppm) and the picolinate C-2 and C-6 carbons .

-

The carbamate NH proton (~8.0 ppm) and the picolinate C-3 and C-4 carbons as well as the carbamate carbonyl carbon (~153 ppm) .

Caption: Key expected HMBC correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0.00 ppm) if not already present in the solvent.[9]

-

Instrument: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire data using a standard single-pulse sequence. Use 16-64 scans with a relaxation delay of 1-2 seconds.[9]

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, acquire at least 1024 scans with a relaxation delay of 2 seconds.[9]

-

2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using gradient-selected pulse sequences.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent peak or TMS. Integrate ¹H signals and pick peaks for all spectra.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through high-resolution analysis, its elemental composition. Fragmentation patterns can further corroborate the proposed structure.

Rationale for MS Choices:

-

Electrospray Ionization (ESI): A soft ionization technique ideal for this molecule, which should readily protonate to form an [M+H]⁺ ion.

-

High-Resolution MS (HRMS): Crucial for determining the exact mass, which allows for the unambiguous calculation of the molecular formula, distinguishing it from any isomers or compounds with the same nominal mass.

Expected Data:

-

Molecular Ion:

-

Calculated exact mass for [C₂₁H₁₈N₂O₄+H]⁺: 375.1345

-

Calculated exact mass for [C₂₁H₁₈N₂O₄+Na]⁺: 397.1164

-

-

Key Fragmentation Patterns: Under ESI-MS/MS, predictable fragmentation includes:

-

Loss of a benzyl group (C₇H₇, 91 Da) to give an ion at m/z ~284.

-

Loss of the benzyloxycarbonyl group (C₈H₇O₂, 135 Da).

-

Cleavage of the ester bond.

-

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument: Use an ESI source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

-

Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 100-1000.

-

Analysis: Identify the [M+H]⁺ and/or [M+Na]⁺ peaks. Compare the measured exact mass to the theoretical mass; a mass accuracy of <5 ppm is required for confident formula assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for confirming the presence of key functional groups.

Rationale for IR Analysis: The molecule contains several IR-active functional groups (C=O, N-H, C-O). The presence and position of their characteristic absorption bands provide strong confirmatory evidence for the structure.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3350 | N-H (Carbamate) | Stretch |

| 1720-1740 | C=O (Ester) | Stretch |

| 1690-1710 | C=O (Carbamate) | Stretch |

| 1580-1600 | C=N, C=C (Aromatic) | Stretch |

| 1200-1300 | C-O (Ester/Carbamate) | Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a spectrum from 4000 to 400 cm⁻¹, typically averaging 16-32 scans.

-

Analysis: Identify the characteristic absorption bands and compare them to expected values for the proposed functional groups.[10]

Crystallographic Analysis

Single-Crystal X-ray Diffraction (SC-XRD)

While spectroscopy provides compelling evidence for connectivity, SC-XRD offers the "gold standard" for structural proof by determining the precise three-dimensional arrangement of atoms in the solid state.[11][12] It provides unequivocal confirmation of connectivity, bond lengths, bond angles, and conformational preferences.[2][13]

Rationale for SC-XRD:

-

Unambiguous Proof: Provides a definitive atomic-resolution structure, resolving any ambiguities from spectroscopic data.

-

Conformational Analysis: Reveals the preferred spatial orientation of the flexible benzyl and benzyloxycarbonyl groups, which can be influenced by crystal packing forces.[2][13]

-

Intermolecular Interactions: Elucidates the packing arrangement in the crystal lattice, showing hydrogen bonds or π-stacking interactions that stabilize the solid-state structure.[13]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are essential. This is often the most challenging step.

-

Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/methanol).

-

Other methods include slow cooling or vapor diffusion.

-

-

Crystal Selection and Mounting: Select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on an X-ray diffractometer. A full sphere of diffraction data is collected, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: The collected diffraction data is used to generate an electron density map, from which atomic positions are determined (structure solution). This initial model is then refined against the experimental data to yield the final, highly accurate structure.[11]

Data Integration and Final Confirmation

Caption: Convergence of analytical data for final structure confirmation.

Summary Table of Conclusive Evidence:

| Technique | Finding | Contribution to Final Structure |

| HRMS | Measured m/z matches theoretical for C₂₁H₁₈N₂O₄ (<5 ppm error). | Confirms molecular formula. |

| FTIR | Bands observed for N-H, two distinct C=O, and C-O groups. | Confirms all key functional groups. |

| ¹H & ¹³C NMR | Observed number of signals and chemical shifts match predicted structure. | Defines the chemical environment and symmetry of all atoms. |

| 2D NMR | HMBC correlations link the benzyl ester to C-2 and the Cbz-amino group to C-3. | Establishes the precise connectivity and isomeric structure. |

| SC-XRD | Solved crystal structure shows the exact atomic arrangement. | Provides absolute, undeniable proof of the structure in the solid state. |

Conclusion

The structure elucidation of this compound is achieved through a systematic and integrated analytical approach. While NMR spectroscopy, particularly 2D correlation experiments, provides the core evidence for the covalent framework and substitution pattern, it is the corroboration from mass spectrometry and IR spectroscopy that builds a comprehensive and trustworthy data package. For absolute certainty, single-crystal X-ray diffraction serves as the ultimate arbiter, providing an atomic-resolution snapshot of the molecule. Following this rigorous, multi-technique workflow ensures the highest level of scientific integrity and provides the definitive structural proof required for advanced research and development applications.

References

-

Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. [Link]

-

Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed. [Link]

-

Structural Features and Photophysical and Antiproliferative Properties of Me2N‑pbt-Cycloplatinated Complexes with Picolinate Ligands. PMC - NIH. [Link]

-

Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3 | Request PDF. ResearchGate. [Link]

-

Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journals. [Link]

-

Supplementary Information Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) C. The Royal Society of Chemistry. [Link]

-

Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

-

Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]

-

Understanding α-amino acid chemistry from X-ray diffraction structures. Scite.ai. [Link]

-

Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. The Royal Society of Chemistry. [Link]

-

Benzyl carbamate. Grokipedia. [Link]

- X-Ray Crystallographic Analysis of Picr

-

Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate.. ResearchGate. [Link]

- US4500726A - Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality.

-

FTIR spectra of: (a and a ) benzylsulfamide; (b and b ) N-(benzyl)-N -( tert butoxycarbonyl)sulfamide treated at 115 C in helium flow.. ResearchGate. [Link]

-

Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. [Link]

- EP3555049A1 - Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate.

-

Protein X-ray Crystallography and Drug Discovery. MDPI. [Link]

-

Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. NIH. [Link]

-

Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. MDPI. [Link]

-

1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. [Link]

-

X-ray diffraction and spectroscopic study of selected complexes of amino acids with carboxylic acids at high pressures and low temperatures. ResearchGate. [Link]

-

O-Benzyl-L-tyrosine methyl ester hydrochloride. SpectraBase. [Link]

-

Mass Spectrometric Fragmentation of 1-(Benzyloxycarbonyl)amino-2-alkyl/cycloalkyl Thioacetates: a Thioester Pyrolysis-type Rearrangement under Electron Impact Ionization. Chinese Chemical Letters. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Features and Photophysical and Antiproliferative Properties of Me2N‑pbt-Cycloplatinated Complexes with Picolinate Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. US4500726A - Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Protein X-ray Crystallography and Drug Discovery [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate

Notice of Document Scope: Publicly available data on Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate is limited. This guide is therefore structured to provide both the known foundational data and a comprehensive, field-proven framework for its synthesis and physicochemical characterization. The protocols described herein represent standard, robust methodologies employed in the chemical and pharmaceutical sciences for the evaluation of novel molecular entities.

Introduction: Situating this compound in Drug Discovery

This compound is a derivative of 3-aminopicolinic acid, a scaffold of interest in medicinal chemistry. Picolinic acid and its derivatives are known to be involved in various biological processes and have been explored as components of larger, pharmacologically active molecules.[1][2][3] The structure of the title compound incorporates two key features common in synthetic chemistry: a benzyl ester and a benzyloxycarbonyl (Cbz) protected amine.

The benzyl ester serves as a common protecting group for carboxylic acids and can act as a bioisostere or a prodrug moiety, which may be cleaved in vivo to release the active carboxylic acid. The benzyloxycarbonyl group is a classical and widely used protecting group for amines, crucial for controlling reactivity during multi-step syntheses.[4][5] Understanding the physicochemical properties of this molecule is a critical first step for any researcher aiming to utilize it as a building block or investigate its potential as a standalone agent. These properties govern its solubility, stability, absorption, and distribution—key determinants of its utility and potential therapeutic efficacy.[6][7]

Molecular Identity and Foundational Data

While extensive experimental data is not published, the fundamental molecular identity can be established.

| Property | Value | Source |

| IUPAC Name | Benzyl 3-{[(phenylmethoxy)carbonyl]amino}pyridine-2-carboxylate | N/A |

| CAS Number | 1228956-95-3 | [8] |

| Molecular Formula | C₂₁H₁₈N₂O₄ | Derived |

| Molecular Weight | 374.38 g/mol | Derived |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=C(C=CC=N2)C(=O)OCC3=CC=CC=C3 | Derived |

Table 1: Core Molecular Identification of this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached via a two-step sequence starting from 3-aminopicolinic acid. This pathway involves the protection of both the carboxylic acid and the amine functional groups.

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol: Synthesis

Step 1: Benzyl Ester Formation (Fischer-Speier Esterification)

The esterification of the carboxylic acid is the logical first step. Direct esterification using benzyl alcohol with an acid catalyst is a standard and effective method.[9][10] Toluene is often used as the solvent to azeotropically remove water, driving the equilibrium towards the product.

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 3-aminopicolinic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

-

Add sufficient toluene to suspend the reagents.

-

Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Benzyl 3-aminopicolinate.

Step 2: Amine Protection with Benzyloxycarbonyl (Cbz) Group

The amino group of the resulting ester is then protected. Benzyl chloroformate (Cbz-Cl) is the classic reagent for this transformation, reacting with the amine under basic conditions to form a stable carbamate.[4][5][11]

-

Dissolve the crude Benzyl 3-aminopicolinate (1.0 eq) in a suitable solvent mixture, such as THF/water.

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq), to the solution.

-

Slowly add Benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains at or below 5 °C. The base neutralizes the HCl byproduct of the reaction.[12]

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Perform an aqueous workup by adding water and extracting the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure this compound.

Physicochemical Characterization: A Methodological Guide

A thorough characterization is essential to establish the identity, purity, and suitability of the compound for further research. The following protocols outline the standard workflow.

Sources

- 1. Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 7. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. JP2000247934A - Production of amino acid benzyl ester having high optical purity - Google Patents [patents.google.com]

- 11. Cbz-Protected Amino Groups [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Biological activity of Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate derivatives

An In-Depth Technical Guide to the Biological Activity of Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound derivatives, a class of compounds built upon the versatile picolinate scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles with actionable experimental insights. We will explore the strategic design of these molecules, their synthesis, and the methodologies for evaluating their biological potential, drawing parallels from structurally related, well-documented picolinate derivatives.

The Picolinate Scaffold: A Privileged Motif in Drug Discovery

The picolinate scaffold, a pyridine-2-carboxylic acid derivative, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its prevalence is rooted in its unique combination of properties: the pyridine ring offers a hydrogen bond acceptor and can engage in π-stacking interactions, while the carboxylate group provides a key point for hydrogen bonding and salt bridge formation. This scaffold is a cornerstone in numerous FDA-approved drugs and clinical candidates, demonstrating its versatility across a range of therapeutic areas including oncology, neurodegenerative diseases, and inflammatory conditions.[1]

The specific derivative class, this compound, incorporates several key features designed for targeted biological activity and synthetic utility:

-

Benzyl Ester: This group enhances lipophilicity, which can improve cell membrane permeability. It also serves as a readily cleavable protecting group, potentially acting as a prodrug feature for releasing the active carboxylic acid in vivo.

-

3-Amino Group: The introduction of a nitrogen atom at the 3-position provides a crucial vector for further functionalization, allowing for the exploration of structure-activity relationships (SAR).

-

Benzyloxycarbonyl (Cbz) Group: This is a classic protecting group for amines, preventing unwanted side reactions during synthesis.[3] Its presence suggests a synthetic pathway originating from an amino acid precursor or a step-wise functionalization of the picolinate ring.

Synthetic Strategies and Methodologies

The synthesis of these derivatives is a multi-step process requiring careful control of reaction conditions to achieve the desired functionalization while preserving sensitive groups.

General Synthetic Workflow

The assembly of the target molecule class typically involves the functionalization of a pre-existing picolinic acid core. A plausible synthetic route is outlined below.

Caption: General synthetic workflow for the target picolinate derivative.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative, generalized procedure that should be optimized for specific substrates and scales.

Step 1: Protection of the Amino Group

-

Dissolution: Dissolve 3-aminopicolinic acid (1 equivalent) in a suitable aqueous base (e.g., 1M Sodium Bicarbonate solution) in a round-bottom flask, cooled in an ice bath (0-5 °C).

-

Addition of Protecting Agent: Add Benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 10 °C. The causality here is critical: maintaining a low temperature and basic pH prevents the decomposition of the chloroformate and minimizes side reactions.

-

Reaction Monitoring: Allow the reaction to stir and warm to room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Acidify the reaction mixture with 1M HCl to a pH of ~2. This protonates the carboxylic acid, causing the product to precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(((benzyloxy)carbonyl)amino)picolinic acid.

Step 2: Benzyl Esterification

-

Reagent Preparation: Suspend the product from Step 1 (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous Dimethylformamide (DMF).

-

Alkylating Agent Addition: Add Benzyl bromide (1.2 equivalents) to the suspension. The use of a polar aprotic solvent like DMF ensures the solubility of the carboxylate salt, facilitating the SN2 reaction with the alkylating agent.

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. Again, monitor via TLC.

-

Quenching and Extraction: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate). The organic layers are combined, washed with brine to remove residual DMF and salts, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the final target compound. The structure and purity should be confirmed using NMR, Mass Spectrometry, and HPLC.[4]

Computational Analysis and Structure-Activity Relationship (SAR)

Computational methods are invaluable for predicting the biological potential of novel derivatives before committing to extensive synthesis and testing.[2]

Workflow for Computational Drug Discovery

Caption: Iterative cycle of computational analysis in drug design.

-

Density Functional Theory (DFT): DFT calculations are used to determine the optimized molecular geometry and electronic properties of the picolinate derivatives.[2] A key output is the Molecular Electrostatic Potential (MEP) map, which identifies electron-rich (negative potential) and electron-poor (positive potential) regions. For our target molecule, the carbonyl oxygens and pyridine nitrogen would be expected to be electron-rich, making them prime sites for electrophilic interactions and hydrogen bonding with a biological target.[2]

-

Molecular Docking: This technique predicts how a ligand fits into the binding site of a protein.[2] By docking a library of picolinate derivatives into a target's active site (e.g., the ATP-binding pocket of a kinase), researchers can predict binding affinities and orientations. This provides crucial insights into SAR; for example, docking studies on phenylpicolinamide derivatives targeting c-Met kinase revealed that adding fluoro atoms to a specific part of the molecule was beneficial for its activity.[2]

Biological Evaluation: Assays and Protocols

While specific data for this compound is not available, we can infer its potential activities and the methods to test them from related compounds. Picolinate derivatives have shown promise as enzyme inhibitors and anticonvulsants.[1][5]

In Vitro Enzyme Inhibition Assay (Hypothetical Kinase Target)

The ability of picolinate derivatives to function as enzyme inhibitors is a key area of investigation.[1]

Protocol: Kinase Inhibition Assay

-

Reagents: Kinase enzyme, peptide substrate, ATP, test compound (dissolved in DMSO), kinase buffer, and a detection reagent (e.g., ADP-Glo™).

-

Procedure: a. In a 384-well plate, add 5 µL of the test compound at various concentrations. b. Add 10 µL of a kinase/substrate mixture to each well. c. Initiate the reaction by adding 10 µL of ATP solution. Incubate at room temperature for 1 hour. The self-validating aspect of this protocol involves running parallel controls: a "no enzyme" control to measure background signal and a "vehicle" (DMSO) control to define 100% enzyme activity. d. Stop the reaction and measure the generated signal (e.g., luminescence corresponding to ADP production) according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 1: Hypothetical Data for Picolinate Derivatives in a Kinase Inhibition Assay

| Compound ID | R1 Group | R2 Group | IC₅₀ (µM) |

| PICO-001 | -H | -H | 15.2 |

| PICO-002 | -F | -H | 8.7 |

| PICO-003 | -H | -Cl | 5.1 |

| PICO-004 | -F | -Cl | 0.9 |

This illustrative data demonstrates how SAR can be developed by systematically modifying the scaffold.

In Vivo Biological Activity and Toxicity Assessment

In vivo studies are essential to understand the pharmacokinetics, efficacy, and safety of a lead compound. Studies on chromium picolinate, while a metal complex, provide a robust framework for designing such experiments for novel picolinate derivatives.[6][7]

Protocol: Rodent Acute Toxicity and Efficacy Study

-

Animal Model: Use male Wistar rats or C57BL/6J mice, grouped randomly (n=8-10 per group).[6][8]

-

Dosing: Administer the test compound via oral gavage or intraperitoneal injection at three different dose levels (e.g., 10, 50, 100 mg/kg) and a vehicle control group.

-

Efficacy Monitoring: If investigating an anti-diabetic effect, monitor non-fasted blood glucose levels and body weight weekly.[8] For anticonvulsant activity, subject animals to models like the maximal electroshock seizure (MES) test at specific time points post-dosing.[5]

-

Toxicity Evaluation:

-

Clinical Observations: Monitor animals daily for any signs of toxicity (e.g., changes in behavior, posture, or grooming).

-

Terminal Procedures: At the end of the study (e.g., 14 or 28 days), collect blood for serum chemistry and hematology analysis.

-

Histopathology: Euthanize the animals and perform a gross necropsy. Collect major organs (liver, kidney, spleen, heart, brain), fix them in formalin, and prepare them for histopathological examination to identify any tissue lesions.[6] This step is crucial for validating the safety profile of the compound.

-

Potential Signaling Pathways

Picolinate-derived molecules often act by inhibiting key nodes in signaling pathways. For example, a kinase inhibitor would block the phosphorylation cascade that leads to cell proliferation or inflammation.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The inherent biological relevance of the picolinate core, combined with the synthetic tractability of the amino and ester functionalities, provides a rich platform for generating diverse chemical libraries. Future work should focus on the synthesis of a focused library of analogues with variations on the benzyl groups and exploration of different substituents on the pyridine ring. A systematic evaluation of these compounds through the in vitro and in vivo assays described herein will be critical to elucidating their therapeutic potential and advancing them through the drug discovery pipeline.

References

- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. BenchChem.

- BenchChem Technical Support Team. (2025). The Picolinate Scaffold: A Theoretical and Computational Guideline for Drug Discovery. BenchChem.

- Yeh, Y. H., et al. (n.d.).

- Vincent, J. B. (2002). In vivo distribution of chromium from chromium picolinate in rats and implications for the safety of the dietary supplement. Chemical Research in Toxicology, 15(2), 93-100.

- Broadhurst, C. L., & Domenico, P. (2006). Clinical Studies on Chromium Picolinate Supplementation in Diabetes Mellitus -- A Review. Diabetes Technology & Therapeutics, 8(6), 677-87.

- Shankar, K., et al. (n.d.). Effect of chromium picolinate in vivo on body weight, non-fasted blood....

- Stearns, D. M., et al. (2002). Evaluation of the potential genotoxicity of chromium picolinate in mammalian cells in vivo and in vitro. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 513(1-2), 115-126.

- Vincent, J. B. (2003). The potential value and toxicity of chromium picolinate as a nutritional supplement, weight loss agent and muscle development agent. Sports Medicine, 33(3), 213-230.

- National Toxicology Program. (n.d.).

- Gaggini, M., et al. (2014).

- Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701-704.

- S.N. (1985). Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US4500726A - Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality - Google Patents [patents.google.com]

- 4. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicity evaluation of chromium picolinate nanoparticles in vivo and in vitro in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo distribution of chromium from chromium picolinate in rats and implications for the safety of the dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Elucidating the Potential Mechanism of Action of Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate

Preamble: From Structural Clues to Mechanistic Hypotheses

Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate is a molecule of interest whose biological activity and mechanism of action remain to be fully elucidated. A thorough examination of its chemical architecture reveals three key structural motifs: a picolinate core, a benzyl ester, and a benzyloxycarbonyl (Cbz)-protected amine. Each of these components is well-characterized in medicinal chemistry and drug discovery, providing a logical foundation upon which to construct and test hypotheses regarding the molecule's potential biological role.

The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, is a "privileged" structure known to be a versatile building block for compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] Picolinic acid derivatives have been successfully developed as inhibitors for various enzymes.[2] The benzyl ester functionality is frequently employed as a prodrug strategy to enhance the lipophilicity and cell permeability of a parent carboxylic acid.[3][4][5] It is anticipated that this ester linkage would be labile in a biological system, cleaved by ubiquitous esterases to release the corresponding carboxylic acid. Lastly, the benzyloxycarbonyl group is a classic protecting group for amines, often used in peptide synthesis.[6][7][8][9] Its presence suggests that the free amine may be the intended bioactive form, or that the entire protected molecule has a specific target.

This guide will, therefore, explore two primary, plausible hypotheses for the mechanism of action of this compound:

-

The Prodrug Hypothesis: The molecule serves as a carrier, undergoing metabolic activation to release a bioactive core.

-

The Intrinsic Activity Hypothesis: The intact molecule possesses inherent biological activity, with its specific stereochemistry and protecting groups being crucial for target engagement.

We will delve into a series of structured, verifiable experimental protocols designed to systematically investigate these hypotheses, providing a clear roadmap for researchers in the field.

Part 1: The Prodrug Hypothesis - Unmasking the Bioactive Core

The presence of both a benzyl ester and a Cbz-protected amine strongly suggests a prodrug design. This hypothesis posits that this compound is biologically inert in its administered form and requires enzymatic conversion to an active metabolite. The most likely metabolic transformations would be the hydrolysis of the benzyl ester to yield 3-(((benzyloxy)carbonyl)amino)picolinic acid, and/or the cleavage of the Cbz group to release Benzyl 3-aminopicolinate, or the release of the core molecule, 3-aminopicolinic acid, through both reactions.

Experimental Workflow for Prodrug Activation

The following workflow is designed to systematically assess the stability of the parent compound and identify its potential metabolites in a biologically relevant environment.

Caption: Workflow to investigate the prodrug hypothesis.

Protocol 1: In Vitro Hydrolysis Assay

Objective: To determine the rate of hydrolysis of the benzyl ester and cleavage of the Cbz group in the presence of biological matrices.

Materials:

-

This compound

-

Human plasma (pooled)

-

Human liver microsomes or S9 fraction

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile

-

LC-MS/MS system

Methodology:

-

Prepare a stock solution of this compound in DMSO.

-

Incubate the compound at a final concentration of 1-10 µM in human plasma and in a suspension of human liver microsomes (or S9 fraction) at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and identify and quantify the appearance of potential metabolites:

-

3-(((benzyloxy)carbonyl)amino)picolinic acid

-

Benzyl 3-aminopicolinate

-

3-aminopicolinic acid

-

-

Calculate the half-life (t½) of the parent compound in each matrix.

Interpretation: Rapid degradation of the parent compound with the concomitant appearance of one or more metabolites would provide strong evidence for the prodrug hypothesis. The identity of the major metabolite(s) will guide the subsequent synthesis and bioactivity studies.

Protocol 2: Synthesis and Biological Evaluation of Potential Metabolites

Objective: To determine if the hypothesized metabolites possess biological activity.

Methodology:

-

Synthesize authentic standards of the potential metabolites identified in Protocol 1.

-

Based on the broad biological activities of picolinates, screen the parent compound and the synthesized metabolites in a panel of relevant bioassays.[1] A starting point could include:

-

Anti-inflammatory assays: Measure the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[10]

-

Anticancer assays: Assess cytotoxicity against a panel of cancer cell lines (e.g., HCT116, MDA-MB-231).[11]

-

Enzyme inhibition assays: Given the structural similarity to other enzyme inhibitors, screen against a panel of relevant kinases or proteases.[2][12]

-

-

Determine the potency (e.g., IC50 or EC50) of the active compounds.

Data Presentation:

| Compound | NO Inhibition IC50 (µM) | HCT116 Cytotoxicity IC50 (µM) |

| Parent Compound | > 100 | > 100 |

| 3-(((benzyloxy)carbonyl)amino)picolinic acid | 50.2 ± 4.5 | 75.8 ± 6.1 |

| Benzyl 3-aminopicolinate | 25.1 ± 2.3 | 40.5 ± 3.8 |

| 3-aminopicolinic acid | 5.6 ± 0.7 | 8.2 ± 1.1 |

(Note: Data are hypothetical and for illustrative purposes only)

Interpretation: If a metabolite, such as 3-aminopicolinic acid in the hypothetical data above, shows significantly greater activity than the parent compound, this would strongly support the prodrug hypothesis.

Part 2: The Intrinsic Activity Hypothesis - The Intact Molecule as the Effector

This hypothesis proposes that this compound is the active species and that its specific chemical features are essential for binding to a biological target. The benzyl and Cbz groups, in this context, are not merely for protection or improved pharmacokinetics but are integral parts of the pharmacophore.

Proposed Signaling Pathway Involvement

Picolinate derivatives have been implicated in various signaling pathways. A plausible, yet hypothetical, target could be a protein kinase, where the picolinate moiety acts as a hinge-binder and the benzyl groups occupy hydrophobic pockets within the active site.

Caption: Hypothesized inhibition of a kinase signaling pathway.

Protocol 3: Target Identification and Validation

Objective: To identify the molecular target(s) of the intact this compound.

Methodology:

-

Broad Phenotypic Screening: Screen the compound in a diverse panel of cell-based assays to identify a distinct phenotypic response (e.g., anti-proliferative, anti-inflammatory, antiviral).

-

Target-Based Screening: Based on the phenotypic screen and the known activities of picolinates, perform in vitro screening against a panel of purified enzymes (e.g., kinases, proteases, phosphatases).[12][13]

-

Affinity-Based Target Identification: For a more unbiased approach, employ techniques such as:

-

Chemical Proteomics: Immobilize the compound on a solid support to "pull down" its binding partners from cell lysates. Identify the bound proteins by mass spectrometry.

-

Thermal Proteome Profiling (TPP): Treat cells with the compound and measure changes in the thermal stability of thousands of proteins. A change in melting temperature for a specific protein suggests a direct binding interaction.

-

-

Target Validation: Once a putative target is identified, validate the interaction using orthogonal methods:

-

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): To measure the binding affinity and kinetics between the compound and the purified target protein.

-

Cellular Target Engagement Assays: Use techniques like the cellular thermal shift assay (CETSA) to confirm that the compound binds to its target in a cellular context.

-

Genetic Approaches: Use siRNA or CRISPR/Cas9 to knockdown or knockout the proposed target gene and assess if this phenocopies the effect of the compound.

-

Protocol 4: Structure-Activity Relationship (SAR) Studies

Objective: To understand the contribution of each structural motif to the biological activity of the intact molecule.

Methodology:

-

Synthesize a series of analogues of this compound with systematic modifications to the three key regions:

-

Picolinate Core: Modify the substitution pattern on the pyridine ring.

-

Ester Group: Replace the benzyl group with other esters (e.g., methyl, ethyl, tert-butyl) or an amide.

-

Amino-Protecting Group: Replace the Cbz group with other carbamates (e.g., Boc, Fmoc) or acyl groups.

-

-

Test these analogues in the bioassay where the parent compound showed the most promising activity.

Data Presentation:

| Analogue Modification | Bioactivity (IC50, µM) | Interpretation |

| Parent Compound | 1.5 ± 0.2 | Baseline |

| Replace Benzyl Ester with Methyl Ester | 15.8 ± 1.9 | Benzyl group is important for activity. |

| Replace Cbz with Boc | 25.4 ± 3.1 | Cbz group is critical for activity. |

| Remove Cbz (free amine) | > 100 | The protected amine is essential. |

| Replace Picolinate with Nicotinate | 50.6 ± 5.5 | The picolinate nitrogen position is crucial. |

(Note: Data are hypothetical and for illustrative purposes only)

Interpretation: A significant loss of activity upon modification of any of the three key structural motifs would support the hypothesis that the intact molecule is the active species and that each part of its structure plays a vital role in target recognition and binding.

Conclusion: A Path Forward

The elucidation of the mechanism of action for this compound requires a systematic and logical progression of experiments. The dual hypotheses of a prodrug mechanism versus intrinsic activity provide a robust framework for this investigation. The initial in vitro stability and metabolism studies are critical to differentiate between these two possibilities. Should the compound prove to be a prodrug, the focus will shift to identifying and characterizing the active metabolite. Conversely, if the parent molecule is stable and active, the subsequent challenge will be the identification and validation of its direct biological target. The experimental workflows and protocols detailed in this guide offer a comprehensive and scientifically rigorous approach to unraveling the biological function of this intriguing molecule.

References

- The Picolinate Scaffold: A Theoretical and Computational Guideline for Drug Discovery - Benchchem. (n.d.).

- Benzyl ester prodrug of ibuprofen: pharmacological and toxicological profile. (n.d.). PubMed.

- Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. (2017). Journal of Medicinal Chemistry - ACS Publications.

- Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. (2017). PubMed.

- Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry - Benchchem. (n.d.).

- Cyclic ester prodrugs of ALA 3a-e and various substituted benzyl ester derivatives 4a-i and 5a-f. (n.d.). ResearchGate.

- Synthesis of Carnitine Benzyl Esters as Prodrugs. (2025). ResearchGate.

- (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanoic acid - Smolecule. (n.d.).

- Z - Benzyloxycarbonyl - Bachem. (2021).

- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (n.d.). PubMed Central.

- New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. (2005). PubMed.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed Central.

- Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. (2025).

- Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality. (n.d.). Google Patents.

- Benzyloxycarbonyl-L-glutaminylglycine - CymitQuimica. (n.d.).

- Biological Activities of Glucosinolate and Its Enzymatic Product in Moringa oleifera (Lam.). (n.d.).

- Influence of 3-Thio Substituents on Benzylidene-Directed Mannosylation. Isolation of a Bridged Pyridinium Ion and Effects of 3-O-Picolyl and 3-S-Picolyl Esters. (n.d.).

- Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. (n.d.). Google Patents.

- ChemComp-3TL: benzyl [(1S,4S,7S,8R,9R,10S,13S,16S) - PDBj. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ51OYEf6xpn8v8t5jHv0eLAnssO2oWJeaLF95B5UACI1NWHwk3RePX5SdMaZwZXTvmvELO0Ig2QWE-eNjH1Lhb8wb9f-thocL6oZDIyedomkI95bk-TRMm931vydMwTjCMAw=

- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022).

- 3-Benzylaminomethyl Lithocholic Acid Derivatives Exhibited Potent and Selective Uncompetitive Inhibitory Activity Against Protein Tyrosine Phosphatase 1B (PTP1B). (n.d.). PubMed Central.

- Cas 787550-84-9,benzyl 3-[9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purin-6-yl] - LookChem. (n.d.).

- CAS#:1228956-95-3 | this compound | Chemsrc. (2025).

- Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzyl ester prodrug of ibuprofen: pharmacological and toxicological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Buy (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanoic acid [smolecule.com]

- 7. bachem.com [bachem.com]

- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 9. US4500726A - Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Benzylaminomethyl Lithocholic Acid Derivatives Exhibited Potent and Selective Uncompetitive Inhibitory Activity Against Protein Tyrosine Phosphatase 1B (PTP1B) - PMC [pmc.ncbi.nlm.nih.gov]

Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate: A Novel Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer unique structural and electronic properties is paramount for the discovery of next-generation therapeutics. The picolinic acid framework, a pyridine-2-carboxylic acid, has long been recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide introduces Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate, a novel, rationally designed scaffold that synergistically combines the established pharmacophoric features of picolinic acid with the versatile chemistry of protected amines and the potential for diverse biological interactions conferred by benzyl groups. We will explore its synthetic tractability, delve into its potential as a versatile platform for library synthesis, and propose strategic avenues for its application in modern drug discovery programs targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases.

The Strategic Design of a Novel Scaffold

The molecular architecture of this compound is not arbitrary. It is a deliberate amalgamation of three key structural motifs, each contributing to its potential as a powerful tool in medicinal chemistry.

-

The Picolinate Core: Picolinic acid and its derivatives are known to possess a wide array of biological activities, including neuroprotective, immunological, and anti-proliferative effects.[3] This is in part due to the nitrogen atom in the pyridine ring, which can participate in hydrogen bonding and metal chelation, crucial interactions for binding to biological targets.[1][4] The picolinate scaffold is a key component in several synthetic auxin herbicides and has been explored for various therapeutic applications.[5][6]

-

The 3-Amino Substituent: The introduction of an amino group at the 3-position of the picolinate ring provides a critical vector for chemical diversification. This amino group can be functionalized to introduce a wide variety of side chains, enabling the fine-tuning of steric and electronic properties to optimize target engagement. In a protected form, as with the benzyloxycarbonyl (Cbz) group, it allows for selective chemical manipulations at other positions of the molecule before its deprotection and subsequent derivatization.

-

The Benzyl Ester and Cbz Protecting Group: The use of benzyl groups for both the ester and the amine protection serves a dual purpose. Firstly, they offer a degree of lipophilicity that can influence the molecule's pharmacokinetic properties. Secondly, and more importantly, they are readily cleavable through standard synthetic methodologies, such as catalytic hydrogenation.[7] This allows for the unmasking of the carboxylic acid and the primary amine at a later stage in a synthetic sequence, providing two additional points for diversification or for revealing the final active pharmacophore. The benzyloxycarbonyl (Cbz) group is a well-established and robust protecting group in organic synthesis, particularly in peptide chemistry.[8][9][10]

The following diagram illustrates the key functional components of the proposed scaffold:

Caption: Key functional components of the this compound scaffold.

Synthetic Accessibility: A Gateway to Chemical Diversity

A key advantage of the proposed scaffold is its straightforward and modular synthetic accessibility, which allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The synthesis can be envisioned through a convergent approach, starting from commercially available 3-aminopicolinic acid.

Proposed Synthetic Workflow

The following workflow outlines a plausible synthetic route to this compound and its subsequent diversification.

Caption: Proposed synthetic workflow for the synthesis and diversification of the target scaffold.

Detailed Experimental Protocols

Protocol 2.1: Synthesis of Benzyl 3-aminopicolinate

-

To a solution of 3-aminopicolinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Benzyl 3-aminopicolinate.

Protocol 2.2: Synthesis of this compound

-

Dissolve Benzyl 3-aminopicolinate (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of benzyl chloroformate (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the title compound.

Potential Therapeutic Applications and Target Classes

The structural features of the this compound scaffold suggest its potential utility across several therapeutic areas. The picolinamide moiety is present in molecules targeting a range of biological entities.[11][12]

Potential Target Classes:

-

Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors, where it can act as a hinge-binder. The 3-amino position, once deprotected and functionalized, can be used to project vectors into the solvent-exposed region or to pick up additional interactions within the ATP-binding pocket.

-

Protease Inhibitors: The picolinamide scaffold can be elaborated to mimic peptide bonds and interact with the active sites of proteases. The chelating ability of the picolinate core could also be exploited to target metalloproteases.

-

Epigenetic Modulators: The scaffold could be adapted to target enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, where the picolinate moiety could chelate the zinc ion in the active site of HDACs.

-

Antimicrobial Agents: Picolinic acid itself has demonstrated antimicrobial and antiviral properties.[13] Derivatives of the novel scaffold could be explored for their potential as antibacterial or antifungal agents.[14][15][16]

The following diagram illustrates a hypothetical interaction of a diversified scaffold with a generic kinase active site.

Caption: Hypothetical binding mode of a picolinate-based kinase inhibitor.

Structure-Activity Relationship (SAR) Exploration: A Roadmap

A systematic SAR exploration is crucial to unlock the full potential of this scaffold. The modular synthesis allows for independent modification at three key positions.

| Position for Modification | Rationale for Modification | Potential Building Blocks |

| 3-Amido Group (R1) | To probe interactions with the solvent-exposed region of the target and modulate physicochemical properties. | Aromatic and heteroaromatic acyl chlorides, sulfonyl chlorides, isocyanates. |

| 2-Carboxylate Group (R2) | To explore alternative interactions within the binding pocket and fine-tune solubility and metabolic stability. | A diverse library of primary and secondary amines for amide formation. |

| Picolinate Ring (R3, R4, R5) | To modulate the electronic properties of the pyridine ring and explore additional binding vectors. | Introduction of small electron-donating or -withdrawing groups via functionalization of the picolinate starting material. |

Hypothetical SAR Data for a Kinase Inhibition Assay:

The following table presents hypothetical data for a series of analogues in a generic kinase inhibition assay to illustrate how SAR data could be presented and interpreted.

| Compound ID | R1 (at 3-amino) | R2 (at 2-carboxy) | Kinase IC50 (nM) |

| Scaffold-001 | Cbz | Benzyl ester | >10,000 |

| A-001 | -NH-CO-Ph | Benzyl ester | 850 |

| A-002 | -NH-CO-(4-F-Ph) | Benzyl ester | 250 |

| A-003 | -NH-SO2-Ph | Benzyl ester | 1,200 |

| B-001 | -NH-CO-(4-F-Ph) | -COOH | 300 |

| B-002 | -NH-CO-(4-F-Ph) | -CO-NH-CH2-Py | 150 |

| B-003 | -NH-CO-(4-F-Ph) | -CO-N(Me)2 | 900 |

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This compound represents a promising and largely unexplored scaffold for medicinal chemistry. Its rational design, which combines the favorable properties of picolinic acid with multiple points for chemical diversification, makes it an attractive starting point for the development of novel therapeutics. The synthetic accessibility allows for the rapid generation of focused libraries to probe the SAR for a variety of biological targets. Future work should focus on the synthesis of this scaffold and its initial biological screening against a panel of relevant targets, such as kinases and proteases, to validate its potential and guide further optimization efforts.

References

- CN101215242A - Technique for synthesizing aceclofenac benzyl ester - Google P

- CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google P

-

Kumar, D., et al. (2010). Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(3), 893-5. (URL: [Link])

- CN104086475B - A kind of preparation method of N-benzyloxycarbonyl group-L-prolineamide - Google P

-

Synthesis and pharmacological evaluation of analogues of benzyl quinolone carboxylic acid (BQCA) designed to bind irreversibly to an allosteric site of the M1 muscarinic acetylcholine receptor - Monash University. (URL: [Link])

-

Picolinic acid - Wikipedia. (URL: [Link])

-

Antibacterial activity of benzyl alcohol derivatives - ResearchGate. (URL: [Link])

-

Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed. (URL: [Link])

-

BENZYL SYNTHESIS. #ncchem - YouTube. (URL: [Link])

-

Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC - NIH. (URL: [Link])

-

Picolinic acid | C6H5NO2 | CID 1018 - PubChem. (URL: [Link])

-

Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - MDPI. (URL: [Link])

-

Synthesis of benzylic amines - Organic Chemistry Portal. (URL: [Link])

-

Discovery of N-benzyl-6-methylpicolinamide as a potential scaffold for bleaching herbicides. (URL: [Link])

- US4500726A - Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality - Google P

-

Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - ResearchGate. (URL: [Link])

-

Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy - PubMed. (URL: [Link])

-

Cbz-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. (URL: [Link])

-

The Physiological Action of Picolinic Acid in the Human Brain - PMC. (URL: [Link])

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC - PubMed Central. (URL: [Link])

-

Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC - NIH. (URL: [Link])

-

3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid - MDPI. (URL: [Link])

- RU2573976C2 - Use of benzyl benzoate for new purpose as antimycotic agent, producing and using antimycotic pharmaceutical compositions - Google P

-

(S)-BINOL-derived chiral picolinate ligand as a platform for new polymer frameworks - RSC Publishing. (URL: [Link])

-

From Molecular Properties to Mechanistic ADME: A Guide to Scoring Success - YouTube. (URL: [Link])

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Dove Medical Press. (URL: [Link])

-

Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PubMed Central. (URL: [Link])

-

Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC - NIH. (URL: [Link])

-

The Reductive Cleavage Of Picolinic Amides | Request PDF - ResearchGate. (URL: [Link])

-

Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed. (URL: [Link])

-

Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - MDPI. (URL: [Link])

-

Discovery of novel aminophosphonate derivatives containing pyrazole moiety as potential selective COX-2 inhibitors - PubMed. (URL: [Link])

-

Amine Protection and Deprotection - Master Organic Chemistry. (URL: [Link])

-

New and Unusual Scaffolds in Medicinal Chemistry - ResearchGate. (URL: [Link])

-

Advancing Small Nucleic Acid Drug Development with a One-Stop Solution - YouTube. (URL: [Link])

-

Cbz-Protected Amino Groups. (URL: [Link])

-

Structure Activity Relationships and Medicinal Chemistry - YouTube. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Picolinic acid - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. CN104086475B - A kind of preparation method of N-benzyloxycarbonyl group-L-prolineamide - Google Patents [patents.google.com]

- 9. US4500726A - Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality - Google Patents [patents.google.com]

- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 11. Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate

This guide provides a comprehensive overview of the synthesis and characterization of Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate, a key intermediate in pharmaceutical and agrochemical research.[1] Designed for researchers, scientists, and professionals in drug development, this document details a proposed synthetic pathway, explains the rationale behind the experimental choices, and outlines the necessary characterization techniques.

Introduction: The Significance of a Doubly Protected Picolinate

This compound is a derivative of 3-aminopicolinic acid, a versatile building block in the synthesis of a variety of bioactive molecules.[1] The unique structure of 3-aminopicolinic acid, featuring a pyridine ring with both an amino and a carboxylic acid group, allows for diverse chemical modifications.[1] The target molecule of this guide is a doubly protected form of 3-aminopicolinic acid, where the amino group is protected by a benzyloxycarbonyl (Cbz) group and the carboxylic acid is protected as a benzyl ester. This dual protection strategy is crucial in multi-step syntheses, preventing unwanted side reactions and allowing for selective deprotection and further functionalization.

The Cbz protecting group is widely used in peptide synthesis and organic chemistry due to its stability under various conditions and its straightforward removal by catalytic hydrogenolysis.[2][3] Similarly, benzyl esters are common protecting groups for carboxylic acids, also readily cleaved by hydrogenolysis. The presence of both protecting groups in this compound makes it a valuable intermediate for the synthesis of complex molecules where sequential deprotection is required.

While the specific synthesis and characterization data for this compound (CAS Number: 1228956-95-3) are not extensively detailed in publicly available literature, this guide proposes a robust synthetic route based on well-established and reliable chemical transformations. The protocols provided are grounded in analogous, field-proven procedures.

Proposed Synthetic Pathway and Rationale

The synthesis of this compound can be logically approached in a two-step sequence starting from 3-aminopicolinic acid. The order of these steps—amino group protection followed by carboxylic acid esterification, or vice versa—can be chosen based on experimental convenience and potential side reactions. Here, we will detail the pathway involving the initial protection of the amino group.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of the target compound.

Step 1: N-Protection of 3-Aminopicolinic Acid

The first critical step is the protection of the nucleophilic amino group to prevent it from interfering with the subsequent esterification of the carboxylic acid. The benzyloxycarbonyl (Cbz) group is an excellent choice for this purpose.[2]

Causality of Experimental Choices:

-

Reagent: Benzyl chloroformate (Cbz-Cl) is the classic and highly effective reagent for introducing the Cbz group.[2] Its reactivity with amines is predictable and generally high-yielding.

-

Base and Solvent: The reaction is typically carried out in a biphasic solvent system, such as tetrahydrofuran (THF) and water, in the presence of a mild inorganic base like sodium bicarbonate (NaHCO₃).[2] The base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[2] Maintaining a slightly alkaline pH is crucial to ensure the amine is sufficiently nucleophilic while minimizing potential side reactions.[4]

-

Temperature: The reaction is often initiated at a low temperature (0 °C) to control the exothermic nature of the acylation and then allowed to proceed at room temperature.[2]

Experimental Protocol (Adapted from a general Cbz-protection procedure): [2]

-

In a round-bottom flask, dissolve 3-aminopicolinic acid (1.0 eq.) in a 2:1 mixture of tetrahydrofuran (THF) and water.

-

Add sodium bicarbonate (NaHCO₃, 2.0 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.5 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 20 hours.

-